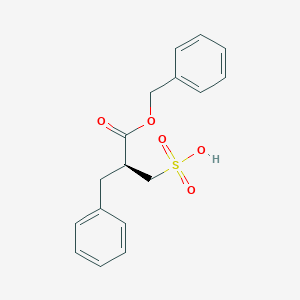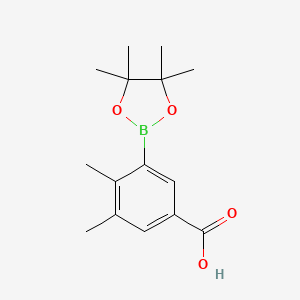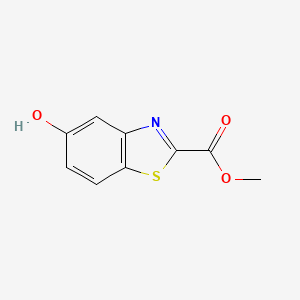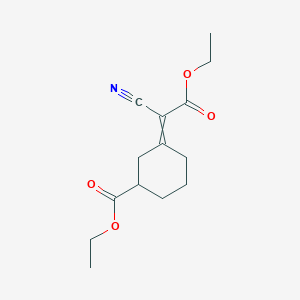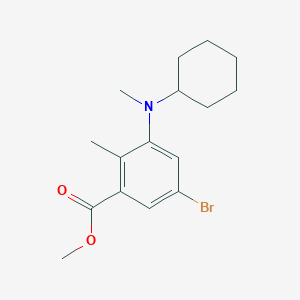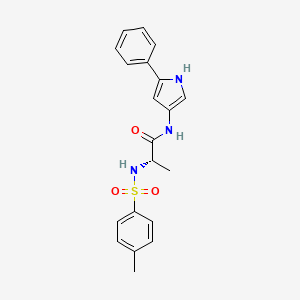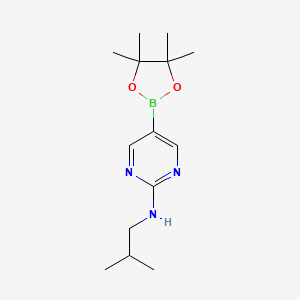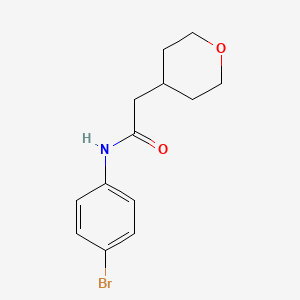![molecular formula C7H2Cl2N4 B1401474 2,4-ジクロロ-7H-ピロロ[2,3-d]ピリミジン-5-カルボニトリル CAS No. 1379367-43-7](/img/structure/B1401474.png)
2,4-ジクロロ-7H-ピロロ[2,3-d]ピリミジン-5-カルボニトリル
概要
説明
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic organic compound that contains both chlorine and nitrogen atoms.
科学的研究の応用
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a biochemical reagent for studying enzyme interactions and protein functions.
Medicine: As a precursor in the development of pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy
Industry: As a component in the synthesis of agrochemicals and other industrial chemicals.
作用機序
Target of Action
It is known to be used as an intermediate in the synthesis of various compounds, suggesting its potential to interact with a variety of biological targets .
Pharmacokinetics
It is slightly soluble in water and more soluble in organic solvents like dmso, ethyl acetate, and methanol , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, it should be stored in a dark place, sealed, and at room temperature to maintain its stability .
生化学分析
Biochemical Properties
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and other bioactive molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor used in the treatment of rheumatoid arthritis . The interactions of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile with enzymes and proteins are primarily through covalent bonding, which facilitates the formation of more complex molecules.
Cellular Effects
The effects of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it has been observed to inhibit cell proliferation by interfering with the signaling pathways that regulate cell growth and division . Additionally, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cell survival and function.
Molecular Mechanism
At the molecular level, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their functions. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can lead to a decrease in the phosphorylation of target proteins, ultimately affecting various cellular processes. Additionally, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in laboratory settings are crucial for its effectiveness in biochemical experiments. Over time, the compound may undergo degradation, which can affect its potency and efficacy. Studies have shown that 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is relatively stable under standard laboratory conditions, but its stability can be compromised by exposure to light, heat, and moisture . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive molecules. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed that the compound can be transported into the nucleus, where it may exert its effects on gene expression and DNA replication .
Subcellular Localization
The subcellular localization of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . The localization of the compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride in the presence of a base such as diisopropylethylamine. The reaction is carried out at elevated temperatures, around 70°C to 106°C, to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up by using larger quantities of reactants and solvents. The reaction mixture is often cooled and filtered to isolate the desired product. The organic layers are washed with saline and dried over sodium sulfate before being concentrated under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile .
化学反応の分析
Types of Reactions
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the pyrrolo[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.
Electrophilic substitution: Reagents such as halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include derivatives where chlorine atoms are replaced by nucleophiles.
Electrophilic substitution: Products include halogenated or sulfonylated derivatives.
類似化合物との比較
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the carbonitrile group but shares the core structure.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains only one chlorine atom and lacks the carbonitrile group.
特性
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N4/c8-5-4-3(1-10)2-11-6(4)13-7(9)12-5/h2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJZAFFKLILORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)

![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)
